

A Comprehensive Technical Guide to Methyl 5-bromo-2,4-dimethylbenzoate

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Compound of Interest

Compound Name: *Methyl 5-bromo-2,4-dimethylbenzoate*

Cat. No.: *B176628*

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CAS Number: 152849-72-4

This technical guide provides an in-depth overview of **Methyl 5-bromo-2,4-dimethylbenzoate**, a halogenated aromatic ester. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates key chemical and physical properties, outlines a representative synthetic protocol, and discusses its potential applications as a chemical intermediate.

Chemical and Physical Properties

Methyl 5-bromo-2,4-dimethylbenzoate is a solid at room temperature.^[1] Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₁ BrO ₂	[1] [2] [3] [4]
Molecular Weight	243.10 g/mol	[2] [3]
IUPAC Name	methyl 5-bromo-2,4-dimethylbenzoate	[3]
CAS Number	152849-72-4	[1] [2] [3]
Physical Form	Solid	[1]
Melting Point	54.00°C - 56.00°C	
Boiling Point	280.255°C at 760 mmHg	[3]
Purity	Typically 95% or >98%	[1] [3]
Appearance	White to light yellow powder or crystal	
Storage	Sealed in a dry place at room temperature	[1] [2]
SMILES	<chem>CC1=CC(=C(C=C1C(=O)OC)Br)C</chem>	[3]
InChI	1S/C10H11BrO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,1-3H3	[1] [3]
InChIKey	DVWSCROTFAIEU-UHFFFAOYSA-N	[1] [3]

Safety Information

This compound is classified as a warning-level hazard.[\[1\]](#) The following GHS hazard and precautionary statements have been associated with it:

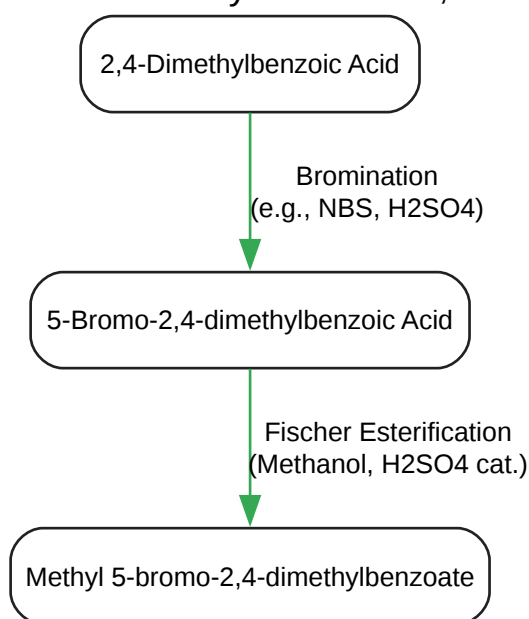
- Hazard Statement (H-code): H302 (Harmful if swallowed)[\[1\]](#)
- Precautionary Statements (P-codes): P280-P305+P351+P338[\[1\]](#)

Synthesis and Experimental Protocols

While specific, peer-reviewed synthetic procedures for **Methyl 5-bromo-2,4-dimethylbenzoate** are not readily available in the searched literature, a plausible and representative two-step synthesis can be proposed based on standard organic chemistry transformations. This process would involve the bromination of 2,4-dimethylbenzoic acid followed by esterification.

Proposed Synthetic Pathway

Proposed Synthesis of Methyl 5-bromo-2,4-dimethylbenzoate



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Caption: Proposed two-step synthesis of **Methyl 5-bromo-2,4-dimethylbenzoate**.

Step 1: Bromination of 2,4-Dimethylbenzoic Acid

Objective: To introduce a bromine atom at the 5-position of the aromatic ring.

Materials:

- 2,4-Dimethylbenzoic acid
- N-Bromosuccinimide (NBS)

- Concentrated sulfuric acid
- Dichloromethane (DCM)
- Sodium sulfite solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 2,4-dimethylbenzoic acid in dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add N-Bromosuccinimide in portions, followed by the dropwise addition of concentrated sulfuric acid while maintaining the low temperature.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by pouring it into an ice-cold solution of sodium sulfite.
- Separate the organic layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2,4-dimethylbenzoic acid.
- Purify the crude product by recrystallization or column chromatography.

Step 2: Fischer Esterification of 5-Bromo-2,4-dimethylbenzoic Acid

Objective: To convert the carboxylic acid to a methyl ester.

Materials:

- 5-Bromo-2,4-dimethylbenzoic acid
- Methanol
- Concentrated sulfuric acid (catalytic amount)
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

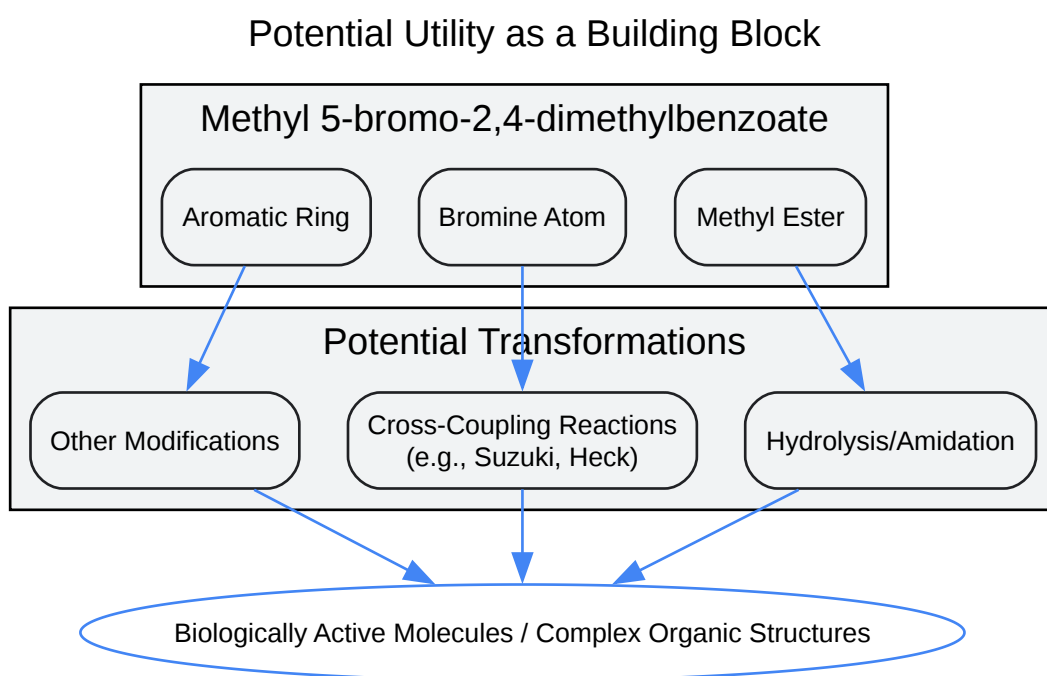
Procedure:

- Suspend 5-bromo-2,4-dimethylbenzoic acid in an excess of methanol in a round-bottom flask.
- Add a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture for several hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude **Methyl 5-bromo-2,4-dimethylbenzoate**.
- Purify the product by column chromatography on silica gel.

Potential Applications in Drug Development and Organic Synthesis

While specific applications for **Methyl 5-bromo-2,4-dimethylbenzoate** are not extensively documented, its structure suggests its utility as a versatile intermediate in organic synthesis and medicinal chemistry. Halogenated aromatic compounds are common precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various functional groups.

The related compound, 5-Bromo-2-methylbenzoic acid, is an intermediate in the synthesis of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for treating type 2 diabetes.[5] This suggests that **Methyl 5-bromo-2,4-dimethylbenzoate** could serve as a building block for the synthesis of other biologically active molecules.



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Caption: Logical workflow for the use of **Methyl 5-bromo-2,4-dimethylbenzoate** as an intermediate.

As depicted in the diagram, the bromine atom can be utilized for carbon-carbon or carbon-heteroatom bond formation through various cross-coupling reactions. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for molecular diversification. These potential transformations make **Methyl 5-bromo-2,4-dimethylbenzoate** a valuable scaffold for constructing more complex molecular

architectures, including novel therapeutic agents. At present, there is no direct evidence linking this specific compound to any signaling pathways. Its primary role is likely as a synthetic intermediate.

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References

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